4-Hydroxycyclopent-2-en-1-yl acetate

概述

描述

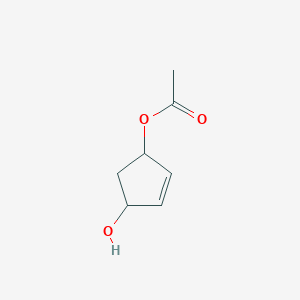

4-Hydroxycyclopent-2-en-1-yl acetate is an organic compound with the molecular formula C7H10O3. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is notable for its presence in various biologically active molecules, including prostaglandins, antibiotics, and antitumor agents .

准备方法

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 4-Hydroxycyclopent-2-en-1-yl acetate involves the desymmetrization of cis-3,5-Diacetoxy-1-cyclopentene using Novozym-435® as a catalyst. This process includes the following steps :

Photooxidation of Cyclopentadiene: Cyclopentadiene is photooxidized in methanol using white light from an LED lamp, rose bengal as a photo initiator, and compressed air at 0°C.

Acetylation: The resulting cis-3,5-Dihydroxy-1-cyclopentene is acetylated without isolation to obtain cis-3,5-Diacetoxy-1-cyclopentene.

Desymmetrization: The diacetate is then subjected to enzymatic transesterification with methanol in methyl tert-butyl ether (MTBE) at 5°C using Novozym-435®. This yields enantiomerically pure this compound with high selectivity and yield.

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. Continuous processing methods, such as flow chemistry, are often employed to optimize yield and scalability .

化学反应分析

Types of Reactions: 4-Hydroxycyclopent-2-en-1-yl acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols.

Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

科学研究应用

Enzymatic Synthesis

Enzymatic methods often utilize lipases and esterases for the selective production of the desired enantiomer:

- Lipase-Catalyzed Reactions :

- Lipases from species such as Candida antarctica and Pseudomonas fluorescens have been employed for the transesterification of substrates to yield high optical purity products. For instance, Novozym 435 catalyzes the desymmetrization of cis-3,5-diacetoxy-1-cyclopentene, achieving optical yields up to 99% ee .

Chemical Synthesis

Chemical approaches often involve multi-step processes that may include:

- Oxidation and Reduction Steps : Utilizing reagents like phenazine methosulfate in conjunction with specific microorganisms can enhance yield and purity .

Prostaglandin Synthesis

One of the primary applications of 4-hydroxycyclopent-2-en-1-yl acetate is its role as an intermediate in the synthesis of prostaglandins, which are critical in various physiological processes . The compound's structural features facilitate the formation of prostaglandin analogs that exhibit therapeutic effects.

Biocatalysis

The compound is also significant in biocatalytic processes where it acts as a precursor for various bioactive molecules. Its ability to undergo selective transformations under mild conditions makes it an attractive candidate for green chemistry applications .

Case Study: Prostaglandin Derivatives

Research by Nara et al. demonstrated the utility of 4-hydroxycyclopent-2-enyl acetate in synthesizing prostaglandin derivatives through enzymatic pathways. The study highlighted the efficiency of using lipases to achieve high yields while maintaining enantiomeric purity .

Case Study: Cyclodepsipeptides

Recent advancements have shown that this compound can be utilized in synthesizing cyclodepsipeptides with antiviral and antitumoral activities. The integration of 4-hydroxycyclopent-2-enyl acetate into these complex molecules underscores its versatility in drug development .

作用机制

The mechanism of action of 4-Hydroxycyclopent-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of prostaglandins, the compound undergoes enzymatic transformations that lead to the formation of biologically active molecules. These molecules then interact with receptors and enzymes in the body to exert their effects .

相似化合物的比较

- 4-Hydroxycyclopent-2-en-1-one

- 4-Hydroxycyclopent-2-en-1-yl methyl ether

- 4-Hydroxycyclopent-2-en-1-yl propionate

Comparison: 4-Hydroxycyclopent-2-en-1-yl acetate is unique due to its acetate group, which imparts distinct chemical properties and reactivity. Compared to its analogs, it is more reactive in substitution reactions and serves as a better intermediate in the synthesis of biologically active molecules .

生物活性

4-Hydroxycyclopent-2-en-1-yl acetate, also known as (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, is a chiral compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is a significant building block for various bioactive molecules, including prostaglandins and antibiotics. Its unique structure allows for interactions with specific biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets through its acetoxy group. This group can undergo hydrolysis, releasing the cyclopentenol moiety, which participates in various biochemical reactions. The stereochemistry of the compound is crucial for its binding affinity and reactivity with target molecules, influencing its pharmacological effects .

Enzyme Inhibition

Research has indicated that this compound exhibits enzyme inhibition properties. It has been evaluated as a prodrug for α-carboxy nucleoside phosphonates, which are potent inhibitors of HIV-1 reverse transcriptase. In vitro studies revealed that certain derivatives of this compound showed inhibitory activity against HIV-1, highlighting its potential in antiviral therapy .

Case Studies and Research Findings

- Synthesis and Evaluation : A study demonstrated the synthesis of this compound through enzymatic desymmetrization using Novozym-435® lipase. The resulting compound exhibited high enantioselectivity and was evaluated for its biological activity in various assays .

- Antiviral Activity : In a study focused on synthesizing lipophilic prodrugs of α-carboxy nucleoside phosphonates, this compound was tested against HIV in cell cultures. The findings indicated that while some prodrugs exhibited activity, the original compound's efficacy required further optimization to enhance its bioavailability and potency .

- Enzymatic Reactions : The compound has been shown to participate in lipase-catalyzed reactions, which are critical for producing optically active compounds used in pharmaceuticals. The efficiency of these reactions underscores the compound's significance in synthetic organic chemistry .

Comparative Analysis of Biological Activity

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Hydroxycyclopent-2-en-1-yl acetate to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters such as catalysts (e.g., acid/base catalysts), temperature, and solvent polarity. For cyclopentenyl derivatives, regioselective protection/deprotection of hydroxyl groups and acetylation conditions (e.g., acetic anhydride stoichiometry) are critical. Purification via column chromatography or recrystallization should be validated using techniques like HPLC or NMR to confirm purity . Comparative analysis of analogous compounds (e.g., methyl 2-((1R,4S)-4-hydroxycyclopent-2-enyl)acetate) can guide solvent selection and reaction time adjustments .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR are essential for structural confirmation, particularly for resolving stereochemistry and acetyl group placement. DEPT and COSY experiments can clarify coupling patterns in the cyclopentene ring .

- MS : High-resolution mass spectrometry (HRMS) validates molecular formula, while fragmentation patterns help identify functional groups .

- Chromatography : Reverse-phase HPLC with UV detection (e.g., 210–254 nm) ensures purity, as demonstrated for hydroxyaryl acetates .

Q. What are the best practices for confirming the stereochemical configuration of this compound?

- Methodological Answer : Stereochemical analysis requires a combination of:

- Chiral chromatography : Use chiral columns (e.g., Chiralpak®) with polar mobile phases to separate enantiomers .

- Optical rotation : Compare experimental -D values with literature data for related cyclopentenyl esters .

- Computational modeling : Density Functional Theory (DFT) calculations can predict NMR chemical shifts and verify configurations .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity and stability of this compound under varying environmental conditions?

- Methodological Answer :

- Reactivity : Molecular dynamics simulations can model hydrolysis kinetics in aqueous environments, focusing on pH-dependent ester bond cleavage .

- Stability : Thermogravimetric analysis (TGA) paired with DFT-based transition state analysis predicts thermal degradation pathways. For photostability, UV-Vis spectroscopy under controlled light exposure identifies degradation products .

Q. What strategies resolve discrepancies in reported physical properties (e.g., melting point, solubility) across studies?

- Methodological Answer :

- Standardized protocols : Adopt ASTM or OECD guidelines for measuring melting points and solubility to minimize experimental variability .

- Cross-validation : Compare data with structurally similar compounds (e.g., 4-hydroxyphenyl acetate) using databases like NIST WebBook or PubChem .

- Replicate studies : Reproduce synthesis and characterization under controlled conditions to identify sources of inconsistency (e.g., impurities, hydration states) .

Q. How do reaction mechanisms differ when synthesizing this compound via enzymatic vs. chemical catalysis?

- Methodological Answer :

- Enzymatic routes : Lipases (e.g., Candida antarctica) selectively acetylate hydroxyl groups under mild conditions, reducing side reactions. Monitor enantiomeric excess (ee) via chiral GC .

- Chemical catalysis : Acid-catalyzed acetylation may lead to cyclopentene ring opening; kinetic studies using in-situ IR spectroscopy track intermediate formation .

Q. What advanced techniques characterize surface interactions and adsorption behavior of this compound on materials?

- Methodological Answer :

- Microspectroscopic imaging : Use AFM-IR or ToF-SIMS to map adsorption on silica or polymer surfaces, relevant for drug delivery or catalytic studies .

- Adsorption isotherms : Langmuir or Freundlich models quantify binding affinity, with GC-MS analyzing desorbed species .

Q. Data Presentation and Reproducibility

Q. How should researchers document experimental procedures to ensure reproducibility?

- Methodological Answer :

- Detailed protocols : Include exact molar ratios, purification gradients (e.g., hexane:ethyl acetate), and instrument calibration data .

- Raw data archiving : Deposit NMR spectra, chromatograms, and crystallographic data in repositories like Zenodo or ChemRxiv .

- Negative results : Report failed conditions (e.g., solvent incompatibility) to guide future optimization .

属性

IUPAC Name |

(4-hydroxycyclopent-2-en-1-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDYOKVVRXZCFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60410-18-6 | |

| Record name | rac-(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。